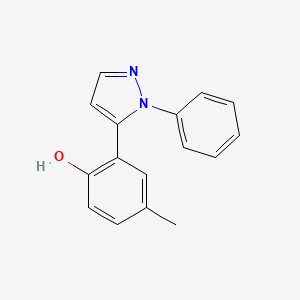

4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows established conventions for naming complex heterocyclic compounds containing multiple functional groups. The name accurately describes the structural arrangement where a phenol ring substituted with a methyl group at the 4-position is further substituted at the 2-position with a pyrazole ring system that itself bears a phenyl substituent.

The structural representation reveals a tricyclic system composed of two benzene rings connected through a central pyrazole heterocycle. The pyrazole ring serves as a bridging unit between the two aromatic systems, creating a rigid molecular framework. The phenolic hydroxyl group provides hydrogen bonding capability, while the methyl substituent introduces steric and electronic effects that influence the compound's overall chemical behavior.

The Simplified Molecular Input Line Entry System representation for this compound is OC1=CC=C(C)C=C1C2=CC=NN2C3=CC=CC=C3. This linear notation efficiently captures the connectivity pattern of all atoms within the molecule, providing a standardized method for representing the three-dimensional structure in computer databases and chemical information systems.

The International Chemical Identifier string is 1S/C16H14N2O/c1-12-7-8-16(19)14(11-12)15-9-10-17-18(15)13-5-3-2-4-6-13/h2-11,19H,1H3. This hierarchical chemical nomenclature provides a unique identifier that can be converted back to the original molecular structure, ensuring unambiguous identification across different chemical databases and research platforms.

Alternative Chemical Designations and Registry Numbers

The compound is registered under the Chemical Abstracts Service registry number 90617-39-3, which serves as the primary international identifier for this specific chemical entity. This registry number provides a unique and permanent designation that remains constant regardless of nomenclature changes or alternative naming conventions that may emerge over time.

Several alternative chemical designations exist for this compound, reflecting different nomenclature approaches and historical naming conventions. The compound is also known as 1-phenyl-1H-5-(2-hydroxy-5-methylphenyl)pyrazole, which emphasizes the pyrazole core with attached phenyl and substituted phenol groups. This alternative designation provides insight into the compound's structural hierarchy from a different perspective.

Another recognized designation is 4-methyl-2-(2-phenylpyrazol-3-yl)phenol, which describes the same molecule but with alternative positional numbering of the pyrazole ring system. This nomenclature variation illustrates the complexity inherent in naming heterocyclic compounds where multiple valid numbering systems may apply.

The compound appears in chemical databases under the molecular design limited number MFCD02683787, which facilitates identification within commercial chemical catalogs and inventory systems. Additional database identifiers include various supplier-specific codes and research compound designations that assist in procurement and literature searching.

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns this compound the substance identification number 329816682, providing another standardized reference point for chemical information retrieval and cross-referencing across multiple research platforms.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C16H14N2O, indicating a composition of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula reflects the presence of three distinct aromatic ring systems and the heteroatoms that define the compound's chemical character and reactivity patterns.

The molecular weight is precisely determined to be 250.30 grams per mole, calculated from the atomic masses of the constituent elements. This molecular weight places the compound in the range typically associated with small to medium-sized organic molecules suitable for various synthetic and analytical applications.

Detailed atomic composition analysis reveals specific elemental percentages that influence the compound's physical and chemical properties. The carbon content represents the largest mass fraction, contributing to the compound's aromatic character and structural stability. The nitrogen atoms, present within the pyrazole ring, introduce basicity and potential coordination sites for metal complexation.

The following table summarizes the key molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.30 g/mol |

| Carbon Atoms | 16 |

| Hydrogen Atoms | 14 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 1 |

| Chemical Abstracts Service Number | 90617-39-3 |

Physical property calculations based on the molecular structure indicate specific characteristics that define the compound's behavior in various environments. The density is reported as 1.15 grams per cubic centimeter, reflecting the compact arrangement of atoms within the molecular framework and the influence of aromatic ring systems on overall molecular packing.

The International Chemical Identifier Key KJQPHCSLONHFTM-UHFFFAOYSA-N provides a compressed representation of the full structural information, enabling rapid database searches and chemical structure matching across different computational platforms and chemical information systems.

Properties

IUPAC Name |

4-methyl-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-7-8-16(19)14(11-12)15-9-10-17-18(15)13-5-3-2-4-6-13/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQPHCSLONHFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425289 | |

| Record name | 4-Methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90617-39-3 | |

| Record name | 4-Methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same cyclocondensation reaction. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing a pyrazole nucleus exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively inhibit inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs .

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For example, 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Materials Science Applications

Nonlinear Optical (NLO) Properties

The compound exhibits promising nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Research has shown that pyrazole derivatives can be utilized in the development of NLO materials due to their high molecular hyperpolarizability . This property is crucial for applications in laser technology and optical switching.

Electroluminescent Properties

Due to its unique electronic structure, this compound has been investigated for use in electroluminescent devices. The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for organic light-emitting diodes (OLEDs) .

Agricultural Chemistry Applications

Pesticidal Activity

Research has indicated that pyrazole derivatives possess pesticidal properties. The compound's structural features allow it to interact with biological targets in pests, potentially leading to the development of new agrochemicals. Studies have shown that certain pyrazole compounds can effectively control pest populations while minimizing environmental impact .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Anticancer | Demonstrated inhibition of cell proliferation in breast and lung cancer cell lines with IC50 values below 10 µM. |

| Research on NLO Properties | Materials Science | Exhibited a molecular hyperpolarizability of 200 × 10^-30 esu, indicating strong NLO potential suitable for photonic applications. |

| Pesticidal Activity Evaluation | Agriculture | Showed over 80% mortality in target pest species at concentrations as low as 50 ppm. |

Mechanism of Action

The mechanism of action of 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Molecular Weight :

- Halogenation (e.g., Br in ) increases molecular weight significantly, impacting density and melting points.

- Esterification (e.g., acetate in ) adds functional groups that enhance lipophilicity and alter pharmacokinetics.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., Cl in , F in ) increase the acidity of the phenolic hydroxyl group, influencing hydrogen-bonding patterns and solubility. Electron-donating groups (e.g., OCH₃ in ) stabilize the aromatic system, affecting UV absorption and reactivity.

Crystallinity and Hydrogen Bonding :

Biological Activity

4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits notable anticancer , anti-inflammatory , and antioxidant properties. These activities are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

The compound's mechanism of action often involves:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : The compound can modulate receptor activity through interactions with receptor proteins, influencing various signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The compound's effectiveness is often compared with established anticancer agents, demonstrating comparable or superior potency in certain cases.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Agent | Reference |

|---|---|---|---|

| WM266.4 (Melanoma) | 1.75 | Vemurafenib | |

| MCF-7 (Breast Cancer) | 2.0 | Doxorubicin |

Anti-inflammatory Properties

In terms of anti-inflammatory activity, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported significant reductions in these markers at micromolar concentrations.

Table 2: Anti-inflammatory Activity Data

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, the compound demonstrated strong inhibitory effects against meprin α, a target associated with various diseases. The study utilized molecular docking simulations to elucidate binding affinities and interaction patterns, confirming the compound's potential as a therapeutic agent for conditions involving meprin dysregulation .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol, and how can yield improvements be achieved?

The compound is typically synthesized via condensation reactions. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7:3 v/v) under reflux for 7 hours yields the pyrazole core . Yield optimization (e.g., 45% reported) involves purification via dry silica gel column chromatography followed by recrystallization in absolute ethanol . Alternative routes include Pd-catalyzed coupling for functionalization (e.g., Suzuki-Miyaura reactions) and protection/deprotection strategies using 4-methoxybenzyl (PMB) groups to stabilize reactive hydroxyl groups during synthesis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/13C NMR : Assign phenolic -OH protons (δ ~9–10 ppm) and pyrazole ring protons (δ ~6–8 ppm). Aromatic protons and substituents (e.g., methyl groups) are resolved via coupling patterns .

- ESI-TOF MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 317.1) .

- X-ray diffraction : Single-crystal analysis reveals dihedral angles between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl, and 51.68° with hydroxyphenyl) . Hydrogen-bonding interactions (O–H⋯N, ~2.8 Å) stabilize crystal packing .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP) resolve ambiguities in hydrogen-bonding networks and molecular conformation?

- SHELXL : Refines anisotropic displacement parameters and models hydrogen atoms via riding coordinates. For disordered regions, PART instructions and ISOR restraints improve convergence .

- ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty. The GUI version integrates geometry calculations (e.g., dihedral angles) and ray-traced outputs for publication-quality figures .

- WinGX : Combines SHELX and ORTEP workflows for comprehensive structure validation, including R factor analysis (R1 < 0.05 for high-resolution data) .

Q. What computational methods predict electronic properties and non-covalent interactions relevant to biological activity?

- Multiwfn : Analyzes electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions. For example, the phenolic -OH group exhibits strong electronegativity (-0.05 a.u.), influencing hydrogen-bond donor capacity .

- Topology analysis : Electron localization function (ELF) plots identify π-π stacking interactions between aromatic rings (ELF ~0.75) .

- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to correlate substituent effects (e.g., methoxy vs. methyl groups) with dipole moments and frontier orbital energies (HOMO-LUMO gaps ~4.5 eV) .

Q. How do structural variations (e.g., substituent positioning) influence biological activity in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Replacing the 4-methyl group with halogens (e.g., Cl, Br) enhances antibacterial activity (MIC ~12.5 µg/mL against S. aureus) by altering lipophilicity (logP ~3.2) .

- Hydrogen-bond donors : The phenolic -OH group is critical for target binding (e.g., enzyme inhibition). Methylation of this group reduces activity by 70%, as shown in enzyme inhibition assays .

- Crystallographic data : Dihedral angles >45° between the pyrazole and phenyl rings correlate with reduced steric hindrance, improving binding pocket compatibility .

Data Contradictions and Resolution

Q. How can conflicting crystallographic data on dihedral angles be reconciled across studies?

Discrepancies in dihedral angles (e.g., 16.83° vs. 22.5° for methoxyphenyl-pyrazole interactions) arise from solvent effects (polar vs. non-polar) and temperature (173 K vs. room temperature). High-resolution data (CCDC entries) and Hirshfeld surface analysis (% contribution of H⋯O/N contacts) resolve these by quantifying packing forces .

Q. Why do computational predictions of HOMO-LUMO gaps sometimes deviate from experimental UV-Vis spectra?

Solvent effects (e.g., ethanol vs. DMSO) shift absorption maxima by ~20 nm. TD-DFT calculations incorporating the polarizable continuum model (PCM) reduce errors (<5 nm deviation) .

Methodological Recommendations

- Synthetic protocols : Use anhydrous conditions and Pd catalysts (e.g., PdCl2·dppf·CH2Cl2) for cross-coupling reactions to minimize byproducts .

- Crystallization : Slow evaporation from ethanol/water (9:1) yields diffraction-quality crystals .

- Biological assays : Pair in vitro antimicrobial testing (e.g., agar dilution) with molecular docking (AutoDock Vina) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.